1-Vinylcyclohexane-1-carboxylic acid
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Overview
Description
1-Vinylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexane, featuring a vinyl group and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
1-Vinylcyclohexane-1-carboxylic acid can be synthesized through several methods:
Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be further modified to introduce the vinyl group.
Grignard Reagent Reaction: The reaction of a Grignard reagent with an appropriate precursor can yield this compound. .
Oxidation of Alkenes: The oxidative cleavage of alkenes can also be employed to prepare carboxylic acids, including this compound.
Chemical Reactions Analysis
1-Vinylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, using reagents such as lithium aluminum hydride.
Substitution: The vinyl group can undergo electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form bromo derivatives
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylates or alcohols.
Scientific Research Applications
1-Vinylcyclohexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-vinylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Vinylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: This compound lacks the vinyl group, making it less reactive in electrophilic addition reactions.
Cyclohexene-1-carboxylic Acid: Similar to this compound but with different reactivity due to the position of the double bond.
Vinylcyclohexane: This compound lacks the carboxylic acid group, affecting its solubility and reactivity in redox reactions.
Properties
IUPAC Name |
1-ethenylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCJGGPRDQHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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